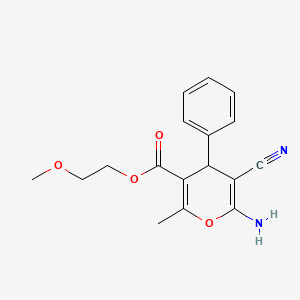
2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a synthetic organic compound belonging to the pyran family Pyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction proceeds under basic conditions, often using a base such as sodium ethoxide in ethanol, to form the pyran ring .
-
Step 1: Formation of Arylidenemalononitrile
- React benzaldehyde with malononitrile in the presence of a base (e.g., piperidine) to form arylidenemalononitrile.
-
Step 2: Cyclization
- Condense arylidenemalononitrile with methyl 2,4-dioxobutanoate under basic conditions to form the pyran ring.
-
Step 3: Functional Group Modification
- Introduce the methoxyethyl group through nucleophilic substitution reactions, typically using methoxyethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the amino and cyano groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction
- Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution
- The ester group can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxyethanol, sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of pyran derivatives with biological macromolecules. Its structural features allow it to bind to various biological targets, making it useful in drug discovery and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with enzymes and receptors could lead to the discovery of new therapeutic agents for treating diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylate
Uniqueness
Compared to similar compounds, 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is unique due to the presence of the methoxyethyl group. This group can enhance the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the specific arrangement of functional groups can lead to unique interactions with biological targets, potentially resulting in distinct pharmacological properties.
Eigenschaften
IUPAC Name |
2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-14(17(20)22-9-8-21-2)15(12-6-4-3-5-7-12)13(10-18)16(19)23-11/h3-7,15H,8-9,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKPMFRBBUTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
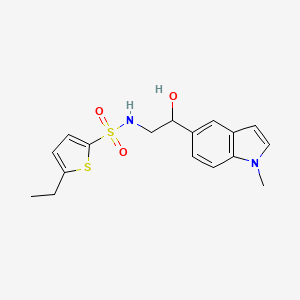
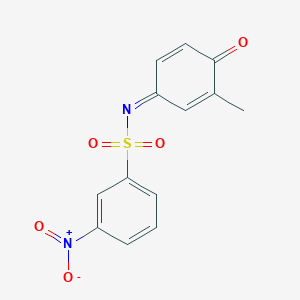
![N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2906730.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2906732.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2906733.png)
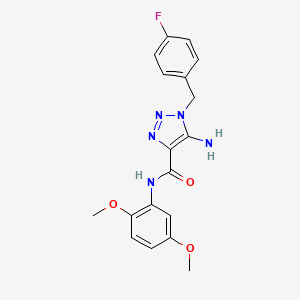
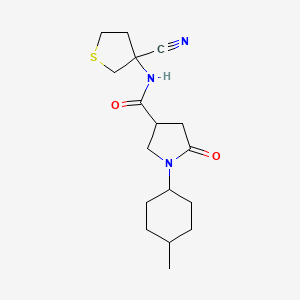
![3'-(3-Fluoro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2906738.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2906739.png)
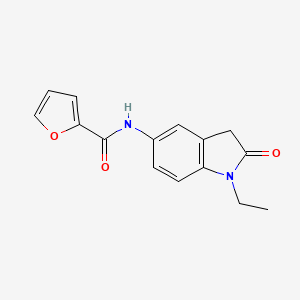
![3-[4-(4-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2906741.png)
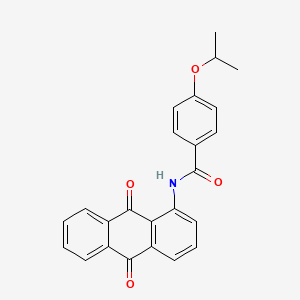
![N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2906743.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2906745.png)
